molecular formula C6H6N2O3 B6279466 methyl 2-(1H-imidazol-2-yl)-2-oxoacetate CAS No. 2344678-84-6

methyl 2-(1H-imidazol-2-yl)-2-oxoacetate

Cat. No.: B6279466
CAS No.: 2344678-84-6
M. Wt: 154.12 g/mol
InChI Key: IYDDHCFCOJDLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is known for its versatility and presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput techniques and advanced catalytic systems to ensure efficient production. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.

    Imidazole-4-acetic acid: Contains an additional carboxylic acid group, offering different reactivity and applications.

Uniqueness

Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is unique due to the presence of both an ester and an oxo group, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2344678-84-6

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

methyl 2-(1H-imidazol-2-yl)-2-oxoacetate

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4(9)5-7-2-3-8-5/h2-3H,1H3,(H,7,8)

InChI Key

IYDDHCFCOJDLFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=NC=CN1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.